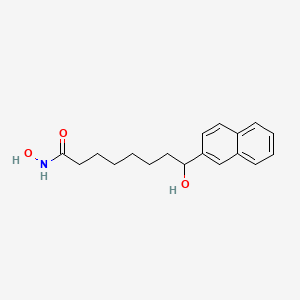

N,8-dihydroxy-8-(naphthalen-2-yl)octanamide

Beschreibung

Eigenschaften

Molekularformel |

C18H23NO3 |

|---|---|

Molekulargewicht |

301.4 g/mol |

IUPAC-Name |

N,8-dihydroxy-8-naphthalen-2-yloctanamide |

InChI |

InChI=1S/C18H23NO3/c20-17(9-3-1-2-4-10-18(21)19-22)16-12-11-14-7-5-6-8-15(14)13-16/h5-8,11-13,17,20,22H,1-4,9-10H2,(H,19,21) |

InChI-Schlüssel |

JWCSCYWHCCHTEF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CCCCCCC(=O)NO)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,8-dihydroxy-8-(naphthalen-2-yl)octanamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the octanamide chain. Key steps include:

Nitration and Reduction: Naphthalene undergoes nitration to form nitronaphthalene, which is then reduced to aminonaphthalene.

Amidation: The aminonaphthalene is reacted with an appropriate octanoic acid derivative to form the octanamide structure.

Hydroxylation: Hydroxyl groups are introduced at the 8th position of the octanamide chain through controlled oxidation reactions.

Industrial Production Methods: Industrial production of N,8-dihydroxy-8-(naphthalen-2-yl)octanamide involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

Reduction: Reduction reactions can convert the carbonyl group in the amide to an amine.

Substitution: The aromatic ring of the naphthalene moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of naphthoquinones.

Reduction: Formation of primary amines.

Substitution: Halogenated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

N,8-Dihydroxy-8-(naphthalen-2-yl)octanamid wurde ausgiebig auf sein Potenzial als Enzyminhibitor untersucht. Es hat sich gezeigt, dass es vielversprechend ist in:

Medizinische Chemie:

Biologische Forschung: Verwendet in Studien, um Enzym-Substrat-Wechselwirkungen und die Entwicklung von Enzyminhibitoren zu verstehen.

Industrielle Anwendungen: Potenzielle Verwendung bei der Synthese anderer komplexer organischer Moleküle aufgrund seiner reaktiven funktionellen Gruppen.

5. Wirkmechanismus

Die Verbindung übt ihre Wirkungen hauptsächlich durch die Hemmung der Histon-Deacetylase (HDAC) aus. Durch die Bindung an das aktive Zentrum von HDAC verhindert es die Deacetylierung von Histonproteinen, was zu einer Anhäufung von acetylierten Histonen führt. Dies führt zu einer veränderten Genexpression und kann in Krebszellen einen Zellzyklusarrest und Apoptose induzieren . Zu den molekularen Zielstrukturen gehört das Zinkion im katalytischen Kern von HDAC, das für seine enzymatische Aktivität essentiell ist .

Ähnliche Verbindungen:

Trichostatin A: Ein weiterer HDAC-Inhibitor mit einem ähnlichen Wirkmechanismus.

Vorinostat: Ein klinisch zugelassener HDAC-Inhibitor, der in der Krebstherapie eingesetzt wird.

Romidepsin: Ein zyklisches Peptid, das HDAC hemmt und zur Behandlung des kutanen T-Zell-Lymphoms eingesetzt wird.

Einzigartigkeit: N,8-Dihydroxy-8-(naphthalen-2-yl)octanamid ist aufgrund seiner spezifischen Bindungsaffinität und Selektivität für bestimmte HDAC-Isoformen einzigartig, insbesondere für diejenigen, die in parasitären Organismen wie Schistosoma mansoni vorkommen . Diese Selektivität macht es zu einem vielversprechenden Kandidaten für die Entwicklung gezielter Therapien mit potenziell weniger Nebenwirkungen im Vergleich zu anderen HDAC-Inhibitoren.

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of histone deacetylase (HDAC). By binding to the active site of HDAC, it prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones. This results in altered gene expression and can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include the zinc ion in the catalytic core of HDAC, which is essential for its enzymatic activity .

Vergleich Mit ähnlichen Verbindungen

Trichostatin A: Another HDAC inhibitor with a similar mechanism of action.

Vorinostat: A clinically approved HDAC inhibitor used in cancer therapy.

Romidepsin: A cyclic peptide that inhibits HDAC and is used in the treatment of cutaneous T-cell lymphoma.

Uniqueness: N,8-Dihydroxy-8-(naphthalen-2-yl)octanamide is unique due to its specific binding affinity and selectivity for certain HDAC isoforms, particularly those found in parasitic organisms like Schistosoma mansoni . This selectivity makes it a promising candidate for the development of targeted therapies with potentially fewer side effects compared to other HDAC inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.